molecular formula C10H12N2O B13107032 1-(2-Methyl-2H-indazol-5-yl)ethanol CAS No. 1337881-59-0

1-(2-Methyl-2H-indazol-5-yl)ethanol

Cat. No.: B13107032
CAS No.: 1337881-59-0
M. Wt: 176.21 g/mol
InChI Key: LTOREGAVPRCYMQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-indazol-5-yl)ethanol ( 1337881-59-0) is a chiral indazole derivative of interest in pharmaceutical research and development. This compound serves as a versatile chemical building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. The 2-methyl-2H-indazole scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities . Research indicates that derivatives containing the 2-methyl-2H-indazole moiety are valuable in drug discovery efforts. For instance, such structures have been identified as key components in potent inhibitors of S-adenosyl-L-homocysteine hydrolase (SAHase), a recognized target for antiviral and anticancer therapies . Furthermore, the indazole core is a privileged structure in approved drugs and investigational compounds, including kinase inhibitors like pazopanib, which is used in oncology, and other agents with antimicrobial and anti-inflammatory properties . The ethanol functional group on this molecule provides a handle for further chemical modification, allowing researchers to conjugate the indazole core to other molecular fragments or to fine-tune the physicochemical properties of their target compounds. As such, this compound is a valuable reagent for chemists working in the design and synthesis of novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1337881-59-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-methylindazol-5-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-7(13)8-3-4-10-9(5-8)6-12(2)11-10/h3-7,13H,1-2H3

InChI Key

LTOREGAVPRCYMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CN(N=C2C=C1)C)O

Origin of Product

United States

Chemical Modification and Derivatization Strategies for 1 2 Methyl 2h Indazol 5 Yl Ethanol Analogs

Strategies for Functional Group Introduction on the Indazole Ring

The indazole nucleus is amenable to a variety of functionalization reactions, enabling the introduction of diverse substituents that can modulate the biological activity of the parent molecule. These modifications can influence factors such as receptor binding, metabolic stability, and solubility.

C3-Functionalization Methodologies

The C3 position of the 2H-indazole ring is a prime target for derivatization due to its influence on the electronic and steric properties of the molecule. A number of advanced methodologies have been developed to achieve regioselective functionalization at this site.

One powerful approach involves the palladium-catalyzed C-H functionalization via an isocyanide insertion strategy. acs.orgnih.gov This method allows for the synthesis of complex heterocyclic systems fused to the indazole core, such as benzoxazinoindazoles and indazoloquinoxalines. acs.orgnih.gov The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, making it a valuable tool for generating diverse analog libraries. acs.orgnih.gov

Another important C3-functionalization is formylation. A microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent has been reported. thieme-connect.de This method provides a direct route to 3-formyl-2H-indazoles, which are versatile intermediates for further synthetic transformations. thieme-connect.de The reaction is believed to proceed through a radical pathway and offers good to excellent yields for a variety of substituted 2H-indazoles. thieme-connect.de

A comprehensive review of C3-indazole functionalization highlights various other strategies, including halogenation, nitration, and (hetero)arylation. chim.it Halogenation, particularly iodination and bromination, at the C3 position furnishes key intermediates for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups. chim.it

Table 1: Methodologies for C3-Functionalization of 2H-Indazoles

MethodologyReagents and ConditionsResulting Functional GroupReference
Palladium-Catalyzed Isocyanide InsertionPd(OAc)₂, Isocyanide, OxidantFused Heterocycles acs.orgnih.gov
Microwave-Assisted FormylationSelectfluor, DMSO, MicrowaveFormyl (-CHO) thieme-connect.de
Halogenation (Iodination)I₂, KOH, DMFIodo (-I) chim.it
Radical NitrationFe(NO₃)₃, TEMPO, O₂Nitro (-NO₂) chim.it
Negishi Cross-CouplingOrganozinc reagent, Pd catalystAryl/Heteroaryl chim.it

Substitutions at the 5-position and Other Positions on the Indazole Ring

While the C3 position is a focal point for modification, substitutions at other positions on the indazole ring, including the 5-position where the ethanol (B145695) moiety is attached, are crucial for fine-tuning the molecule's properties. The introduction of various functional groups on the benzene (B151609) portion of the indazole ring can significantly impact biological activity.

For instance, the synthesis of 2-methyl-2H-indazole-6-boronic acid demonstrates the feasibility of introducing functional groups that can serve as handles for further derivatization through reactions like Suzuki coupling. sigmaaldrich.com This allows for the attachment of a wide range of aryl and heteroaryl groups at this position. Although this example is at the 6-position, similar strategies can be envisioned for the 5-position, starting from a suitably functionalized precursor.

Synthesis of Diversified Side Chains and Linkers on the 2-Methyl-2H-indazol-5-yl Moiety

The ethanol side chain at the 5-position of the indazole ring offers a readily modifiable handle for introducing structural diversity. Altering the length, rigidity, and functionality of this side chain can lead to analogs with improved pharmacological properties.

Starting from the parent alcohol, a variety of classical organic transformations can be employed. Oxidation of the alcohol to the corresponding ketone, 1-(2-methyl-2H-indazol-5-yl)ethanone, would provide a key intermediate. This ketone could then be subjected to a wide range of reactions, including but not limited to:

Reductive amination: To introduce various amine-containing side chains.

Wittig reaction or related olefination reactions: To install double bonds and extend the carbon chain.

Grignard or organolithium addition: To introduce new alkyl or aryl groups at the carbon bearing the hydroxyl group.

Etherification or esterification of the parent alcohol: To introduce different alkoxy or acyloxy groups.

These modifications allow for the exploration of the chemical space around the 5-position, potentially leading to interactions with different subpockets of a target protein.

Scaffold Hopping and Bioisosteric Replacement from the Indazole Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or reduced toxicity. niper.gov.in The indazole scaffold is often considered a bioisostere of other important heterocyclic systems, most notably the indole (B1671886) ring. acs.org

The strategy of "scaffold hopping" from an indole core to an indazole framework has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2, starting from MCL-1 selective leads. nih.govrsc.orgresearchgate.net This highlights the potential of the 2-methyl-2H-indazole core in 1-(2-methyl-2H-indazol-5-yl)ethanol to serve as a template for designing molecules that target different but related biological targets.

Bioisosteric replacement can also be applied to the substituents on the indazole ring. For example, a methoxy (B1213986) group can be replaced by other groups like a fluorine atom or a hydroxyl group to modulate metabolic stability and protein binding. cambridgemedchemconsulting.com In the context of this compound, the methyl group on the nitrogen could be replaced with other small alkyl or functionalized alkyl groups. Similarly, the ethanol side chain could be replaced with bioisosteric groups to alter its physicochemical properties. A recent study demonstrated the successful bioisosteric replacement of an amide with a 1,2,4-oxadiazole (B8745197) ring in a series of 1H-indazole derivatives, leading to potent and selective monoamine oxidase B inhibitors. nih.govbohrium.com This approach could be explored for the side chain of this compound to enhance its biological profile.

Table 2: Bioisosteric Replacements for Functional Groups

Original GroupPotential BioisosteresPotential ImpactReference
IndoleIndazole, Benzimidazole (B57391)Altered binding mode, improved properties acs.orgnih.gov
Methoxy (-OCH₃)Fluoro (-F), Hydroxyl (-OH)Modulated metabolic stability, protein binding cambridgemedchemconsulting.com
Amide (-CONH₂)1,2,4-OxadiazoleImproved potency and selectivity nih.govbohrium.com
PhenylPyridyl, Thiophene (B33073)Increased metabolic stability niper.gov.incambridgemedchemconsulting.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2 Methyl 2h Indazol 5 Yl Ethanol Derivatives

Elucidation of Key Pharmacophoric Features within 1-(2-Methyl-2H-indazol-5-yl)ethanol Analogs

The foundational structure of this compound comprises a bicyclic 2H-indazole nucleus, which serves as a critical scaffold in medicinal chemistry. doaj.orgnih.gov This core is often identified as a key element for interaction with various biological targets. The ethanol (B145695) substituent at the 5-position introduces a hydroxyl group, a potential hydrogen bond donor and acceptor, and a chiral center, adding significant complexity to its potential interactions.

Pharmacophore modeling of analogous indazole derivatives has identified several key features crucial for biological activity. For instance, in studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors, a common five-point pharmacophore hypothesis was generated, which included hydrogen bond acceptors, donors, and aromatic regions (A1D2R3R4R5_4). nih.gov The indazole nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group of the ethanol side chain in the title compound can serve as both a hydrogen bond donor and acceptor. The benzene (B151609) ring portion of the indazole scaffold provides a necessary hydrophobic and aromatic interaction domain.

These essential features for derivatives of the 2H-indazole scaffold can be summarized as:

Aromatic/Hydrophobic Core: The bicyclic indazole ring system provides a large, flat, and hydrophobic surface essential for van der Waals and π-π stacking interactions within target protein binding pockets.

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole (B372694) ring are crucial hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor Site: The hydroxyl group on the ethanol side chain is a key interaction point, capable of forming hydrogen bonds that can significantly influence binding affinity and selectivity.

Defined Substituent Vector Space: The positions on the indazole ring (e.g., C3, C6, C7) and the side chain offer vectors for modification to fine-tune activity, selectivity, and pharmacokinetic properties.

Impact of Substituent Variations on Biological Activity of 2H-Indazole Derivatives

The biological activity of 2H-indazole derivatives is highly sensitive to the nature and position of various substituents. nih.gov Studies on different classes of indazole-containing compounds have demonstrated that even minor chemical modifications can lead to significant changes in potency and target selectivity.

For example, in a series of 2,3-diphenyl-2H-indazole derivatives evaluated for antimicrobial activity, the type of substituent on the phenyl rings had a profound impact. nih.gov The introduction of electron-withdrawing groups like chlorine (Cl) or electron-donating groups like a methoxycarbonyl (-COOCH3) altered the electronic properties of the scaffold, influencing its interaction with biological targets. nih.gov

A study on 2,3-diphenyl-2H-indazole derivatives as antiprotozoal agents provides specific insights into substituent effects. The table below illustrates how changing substituents on the phenyl rings at positions 2 and 3 affects the half-maximal inhibitory concentration (IC50) against G. intestinalis.

Table 1: Effect of Substituent Variation on Antiprotozoal Activity of 2,3-diphenyl-2H-indazole Derivatives against G. intestinalis

Compound Substituent at Position 2 Substituent at Position 3 IC50 (µM) against G. intestinalis
16 H H 1.83
17 Cl H 0.40
18 COOCH3 H 0.17
21 SO2CH3 H 0.22
22 H Cl 0.40
23 H COOCH3 0.26
26 H SO2CH3 0.22
Metronidazole - - 2.18

Data sourced from a study on antimicrobial 2H-indazole derivatives. nih.gov

These findings demonstrate that for this particular series, substituents like -Cl, -COOCH3, and -SO2CH3 at either position 2 or 3 of the phenyl groups generally enhance potency compared to the unsubstituted parent compound. nih.gov Specifically, compound 18 , with a methoxycarbonyl group at position 2, was found to be 12.8 times more active than the reference drug metronidazole. nih.govresearchgate.net

Applied to this compound, these principles suggest that substitutions on the indazole ring, for instance at the C3, C6, or C7 positions, could significantly modulate its biological profile. The introduction of small, lipophilic, or electron-withdrawing groups could enhance binding affinity to specific targets.

Stereochemical Influences on the Bioactivity of Chiral Indazole Compounds

Chirality is a fundamental aspect of molecular recognition in biological systems, as enzymes, receptors, and other macromolecular targets are themselves chiral. nih.gov The presence of a chiral center, such as the one in the ethanol side chain of this compound, means the compound exists as a pair of enantiomers ((R) and (S)). These enantiomers can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. nih.gov

While specific stereoselectivity data for this compound is not widely published, studies on other chiral indazole derivatives underscore the importance of stereochemistry. For example, in the development of 5-HT2C receptor agonists, the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) showed high agonistic activity (EC50 = 1.0 nM), highlighting the critical role of a specific stereochemical configuration for potent receptor interaction. ebi.ac.uknih.gov

Similarly, investigations into chiral-at-iridium complexes with indazole ligands for asymmetric catalysis show that different diastereomers (Λ and Δ isomers) can be separated and possess distinct catalytic properties, which is a direct consequence of their unique three-dimensional arrangement. mdpi.com Research on other chiral compounds has shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin, display significant biological activity, suggesting that stereoselective uptake or target binding is a key determinant. nih.gov

These examples strongly suggest that the (R)- and (S)-enantiomers of this compound would likely display different biological activities. One enantiomer may fit more precisely into a target's binding site, leading to higher potency, while the other may be less active or even interact with different off-targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For the indazole scaffold, QSAR studies have been instrumental in designing new derivatives with improved potency and in understanding the key molecular descriptors that govern their activity.

QSAR models are developed by calculating various 2D and 3D descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed biological activity. nih.gov For instance, a QSAR study on indazole derivatives as inhibitors of SAH/MTAN-mediated quorum sensing successfully developed a model that could explain and predict the inhibitory activity with a high degree of accuracy. nih.gov The developed model showed that a combination of 2D and 3D descriptors was necessary for good predictivity, with the final model explaining over 85% of the variance in the training set and having strong external predictability. nih.gov

In another study focusing on indazole derivatives as HIF-1α inhibitors, 3D-QSAR models were generated to understand the influence of steric and electrostatic fields on inhibitory potency. nih.gov The resulting contour maps provided a visual guide, indicating regions where bulky or electropositive/electronegative substituents would be favorable or unfavorable for activity. nih.gov

Table 2: Key Parameters from a Sample QSAR Model for Indazole Derivatives

Parameter Description Value Significance
Coefficient of determination (training set) 0.852 Indicates the model explains 85.2% of the variance in the observed activity.
Cross-validated R² (internal validation) 0.781 Shows good internal model robustness and predictive ability.
R²_pred Predictive R² (external test set) 0.685 Demonstrates the model's ability to predict the activity of new compounds.

Data adapted from a QSAR study on indazole inhibitors of SAH/MTAN. nih.gov

These QSAR studies on the indazole scaffold highlight the importance of a balanced combination of electronic, steric, and hydrophobic properties for optimal biological activity. Such models can be invaluable in the rational design of novel analogs of this compound by predicting the activity of virtual compounds before their synthesis, thereby saving time and resources.

In Vitro Biological Target Identification and Mechanistic Elucidation of 1 2 Methyl 2h Indazol 5 Yl Ethanol Analogs

Identification of Protein Targets Modulated by 2H-Indazole Derivatives

The 2H-indazole scaffold has proven to be a versatile template for the design of molecules that interact with a variety of protein targets. Extensive in vitro screening has identified several key proteins whose functions are modulated by these derivatives.

Kinase Inhibition Profiles

Analogs of 1-(2-methyl-2H-indazol-5-yl)ethanol have demonstrated significant activity as both inhibitors and activators of various protein kinases, which are crucial regulators of cellular processes.

MAPK1 (Mitogen-Activated Protein Kinase 1): Novel indazole-sulfonamide derivatives have been synthesized and evaluated for their potential to inhibit MAPK1, a key enzyme in human cancers. Molecular docking studies of these compounds suggest a strong affinity for the MAPK1 active site, indicating their potential as anti-cancer agents. doi.org These derivatives engage in favorable interactions with multiple amino acid residues within the active site of the kinase. doi.org

PLK4 (Polo-like Kinase 4): PLK4 is a critical regulator of cell mitosis, and its overexpression is linked to several cancers. nih.gov (1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been identified as potent, single-digit nanomolar inhibitors of PLK4. ccspublishing.org.cn One such analog, CFI-400437, an indolinone-derived ATP-competitive kinase inhibitor, demonstrated an IC50 value of 1.55 nM for PLK4. researchgate.net Another compound, K22, which features an N-(1H-indazol-6-yl)benzenesulfonamide core, exhibited remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM. nih.gov

TTK (Threonine Tyrosine Kinase): Also known as Mps1, TTK is another important target in cancer therapy. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been synthesized and identified as single-digit nanomolar inhibitors of TTK. ccspublishing.org.cn These compounds, including CFI-401870, have shown good oral bioavailability and acceptable off-target activity in preclinical studies. ccspublishing.org.cn

Glucokinase (GK): In contrast to inhibition, 2H-indazole derivatives have also been developed as activators of glucokinase, a key enzyme in glucose metabolism. nih.gov These compounds represent a potential therapeutic avenue for type 2 diabetes. nih.govmdpi.com One potent activator, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, has demonstrated favorable preclinical pharmacokinetic properties and in vivo efficacy. nih.gov

Akt (Protein Kinase B): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to possess antiproliferative activity against various cancer cell lines. nih.gov One derivative, W24, exhibited broad-spectrum activity with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Furthermore, indazole-based analogs have been developed as specific inhibitors for analog-sensitive (as) Akt isoforms, which is a valuable tool for studying the specific roles of each isoform.

Kinase Target2H-Indazole Analog TypeObserved EffectIC50/EC50 Values
MAPK1Indazole-sulfonamidesInhibitionNot specified
PLK4(1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-onesInhibitionSingle-digit nM
PLK4(E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones (CFI-400437)Inhibition1.55 nM researchgate.net
PLK4N-(1H-indazol-6-yl)benzenesulfonamides (K22)Inhibition0.1 nM nih.gov
TTK3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides (CFI-401870)InhibitionSingle-digit nM ccspublishing.org.cn
Glucokinase2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamidesActivationNot specified
Akt3-amino-1H-indazole derivatives (W24)Inhibition0.43-3.88 µM nih.gov

Receptor Modulation Studies

The versatility of the 2H-indazole scaffold extends to the modulation of cell surface receptors, including those involved in neurotransmission.

mGlu5 (Metabotropic Glutamate Receptor 5): Allosteric modulators of mGlu5 receptors are of interest for treating various central nervous system disorders. While many known mGlu5 modulators are not indazole-based, the general principles of allosteric modulation at this receptor are well-studied. ccspublishing.org.cn Negative allosteric modulators (NAMs) of mGlu5 can inhibit glutamate-induced receptor internalization. ccspublishing.org.cn The development of novel mGlu5 modulators has revealed a diversity of chemical scaffolds and modes of action, suggesting that liabilities seen with some compounds are not inherent to the target itself.

Sigma Receptors: The sigma-2 receptor, in particular, has been identified as a target for indazole derivatives. A series of tetrahydroindazole (B12648868) compounds have been developed that are highly potent and selective for the sigma-2 receptor. These ligands can be valuable tools for probing the function of this protein in various diseases, including CNS disorders and cancer. A pharmacophore model has been generated based on these potent ligands, which may aid in the future design of even more effective compounds.

Receptor Target2H-Indazole Analog TypeObserved EffectPotency/Affinity
mGlu5General allosteric modulators (not all indazole-based)Negative Allosteric ModulationVaries
Sigma-2TetrahydroindazolesPotent and selective ligandsHigh potency reported

Enzyme Inhibition Assays

Beyond kinases, 2H-indazole derivatives have been shown to inhibit other classes of enzymes involved in critical biological pathways.

SAHase (S-adenosyl-L-homocysteine hydrolase): A novel series of amide derivatives carrying an indazole moiety has been synthesized and evaluated for their in vitro inhibitory activity against S-adenosyl-L-homocysteine hydrolase (SAHase). nih.gov Several of these compounds demonstrated inhibitory effects that were either better than or similar to the positive control, aristeromycin (B1667592). nih.gov This discovery provides a new lead for the development of non-adenosine analog SAHase inhibitors. nih.gov

HIV Protease: The inhibition of HIV protease is a key strategy in the treatment of HIV/AIDS. While detailed in vitro data for 2H-indazole analogs are limited in the public domain, patent literature indicates that certain indazole derivatives have been investigated as potential HIV protease inhibitors. The general strategy involves designing compounds that can effectively bind to the active site of the viral protease, thereby preventing the processing of viral polyproteins and inhibiting viral replication.

NOS (Nitric Oxide Synthase): Fluorinated indazole derivatives have been explored as selective inhibitors of nitric oxide synthase (NOS). For instance, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole has been shown to inhibit both inducible NOS (NOS-II) and neuronal NOS (NOS-I). Notably, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole displayed selective inhibition of NOS-II, suggesting that fluorination of the indazole ring is a promising strategy for achieving isoform selectivity.

MAO (Monoamine Oxidase): Substituted indazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B). A series of C5- and C6-substituted indazoles were found to inhibit human MAO-B with submicromolar IC50 values, with some C5-substituted analogs showing IC50 values in the low nanomolar range (0.0025–0.024 µM). Further studies on a selected derivative indicated a competitive mode of MAO inhibition.

Enzyme Target2H-Indazole Analog TypeObserved EffectIC50 Values
SAHaseIndazole amide derivativesInhibitionComparable to aristeromycin nih.gov
HIV ProteaseIndazole derivativesPotential InhibitionData not specified
NOSFluorinated indazolesInhibition (isoform-selective)Not specified
MAO-BC5- and C6-substituted indazolesInhibition0.0025–0.024 µM (for C5-substituted)

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding the molecular interactions between 2H-indazole analogs and their protein targets is crucial for rational drug design. Docking studies and X-ray crystallography have provided valuable insights into these interactions.

For kinase inhibitors, the indazole core often plays a key role in forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. For example, in the case of CRAF inhibitors, docking studies revealed that the nitrogen atoms of the indazole ring form two hydrogen bonds with the hinge residue Cys424. nih.gov Similarly, for Aurora A kinase inhibitors, the indazole moiety binds to the hinge residues Glu211 and Ala213. nih.gov

Structural studies of JNK3 and p38α in complex with indazole-based inhibitors have shown that selectivity can be achieved by exploiting differences in the gatekeeper residues and the surrounding hydrophobic pockets. ccspublishing.org.cn The linkage between the indazole and other parts of the molecule, such as a thiophene (B33073) ring, can also contribute to the hinge-binding geometry. ccspublishing.org.cn

In the case of MAO-B inhibitors, molecular docking simulations have highlighted the importance of molecular flexibility for achieving a better shape complementarity within the enzyme's active site.

In Vitro Pharmacological Evaluation of this compound Analogs

The in vitro pharmacological evaluation of 2H-indazole derivatives has been extensive, utilizing a variety of assays to determine their potency, selectivity, and cellular effects.

The inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the biological process by 50%. For instance, the PLK4 inhibitor K22 was found to have an IC50 of 0.1 nM in an in vitro enzyme activity assay and an IC50 of 1.3 μM in a cellular anti-proliferative assay against MCF-7 breast cancer cells. nih.gov

In addition to enzyme and receptor binding assays, cellular assays are employed to assess the functional consequences of target modulation. For example, 3-amino-1H-indazole derivatives were evaluated for their antiproliferative activities against a panel of human cancer cell lines, including HT-29, MCF-7, A-549, and HepG2. nih.gov The compound W24 was shown to inhibit DNA synthesis, induce G2/M cell cycle arrest, and promote apoptosis in HGC-27 cells. nih.gov

Furthermore, the in vitro evaluation of 2,3-diphenyl-2H-indazole derivatives has demonstrated their potential as dual antimicrobial and anti-inflammatory agents. These compounds have shown potent activity against various protozoa, in some cases exceeding the potency of the standard drug metronidazole, and have also exhibited inhibitory activity against cyclooxygenase-2 (COX-2).

Computational Chemistry Approaches for 1 2 Methyl 2h Indazol 5 Yl Ethanol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jbcpm.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. For 1-(2-Methyl-2H-indazol-5-yl)ethanol, docking simulations can elucidate how it might interact with the active site of various enzymes or receptors.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results are ranked based on this score, with lower binding energies typically indicating a more favorable interaction. jbcpm.com Studies on structurally related indazole and benzimidazole (B57391) derivatives have successfully used this approach to predict interactions with targets like cyclooxygenase (COX) enzymes, cyclin-dependent kinases (CDK1), and fungal enzymes. semanticscholar.orgnih.gov For instance, research on thiazole (B1198619) conjugates identified binding energies ranging from -8.6 to -10.3 kcal/mol for specific fungal protein targets. jbcpm.comsemanticscholar.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site, guiding the design of more potent derivatives. jbcpm.comresearchgate.net

Table 1: Example Molecular Docking Scores for Heterocyclic Compounds Against Various Protein Targets
Compound TypeProtein TargetBest Binding Energy (kcal/mol)Key Interacting Residues
Benzimidazole DerivativesCyclooxygenase-2 (COX-2)Not specified, but correlated with high in vitro activity (IC50 = 0.10 μM)Not specified
Paracyclophanyl-Thiazole HybridsCyclin-Dependent Kinase 1 (CDK1)Not specified, but led to IC50 of 54.8 nMNot specified
2,4,6-TriphenylthiopyranSqualene Synthase-10.3Not specified
Dihydrothiouracil-IndenopyridopyrimidinesTopoisomerase II α-9.29GLN773, LYS798, SER800

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. mdpi.comnih.gov For this compound, DFT can be used to optimize its three-dimensional geometry and to calculate various molecular properties.

A key application of DFT is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For example, DFT calculations on a related benzimidazole derivative at the B3LYP/6–311G(d,p) level of theory yielded a HOMO-LUMO energy gap of 4.9266 eV. nih.gov DFT is also used to generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: DFT Calculated Properties for Structurally Related Compounds
CompoundMethod/Basis SetPropertyCalculated Value
6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazoleB3LYP/6–311G(d,p)HOMO-LUMO Energy Gap4.9266 eV
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695)DFT/6-31G*HOMO-LUMO Energy GapNot specified, but calculated

The Gauge-Invariant Atomic Orbitals (GIAO) method is a quantum chemical approach specifically used for predicting NMR chemical shifts. researchgate.net This technique is valuable for confirming the structure of newly synthesized compounds by comparing the calculated NMR spectra with experimental data. For this compound, GIAO calculations could predict the ¹H and ¹³C NMR chemical shifts. A study on a complex triazole derivative demonstrated the utility of this method, where calculated chemical shifts were correlated with observed spectra to validate the compound's structure. researchgate.net

Conformational Analysis of this compound and its Derivatives

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. The molecule this compound has a rotatable bond between the ethanol side chain and the indazole ring system, allowing it to adopt various conformations. Understanding the preferred conformation is crucial as it can significantly influence the molecule's ability to bind to a biological target.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be combined with quantum chemical calculations to determine the predominant conformers in solution. mdpi.com A computational approach would involve systematically rotating the flexible bonds, calculating the energy of each resulting conformer, and identifying the low-energy (i.e., most stable) structures. This analysis provides insight into the three-dimensional shape of the molecule that is most likely to be biologically active. mdpi.com

Molecular Dynamics Simulations in Drug-Target Binding Studies

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex. After docking this compound into a target protein, an MD simulation can be run to assess whether the compound remains stably bound in the active site. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.

Prediction of Biological Activity using In Silico Methods

In silico methods are extensively used to predict the pharmacological and pharmacokinetic properties of new compounds, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. jbcpm.comsemanticscholar.org For this compound, various computational models can predict its drug-likeness and potential biological activities.

Properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and acceptors are calculated to assess compliance with frameworks like Lipinski's Rule of Five. jbcpm.com Compounds that adhere to these rules are more likely to have good oral bioavailability. Furthermore, bioactivity scores for targets like GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptors can be calculated using online tools. aimspress.com For instance, studies on other novel compounds have predicted properties like gastrointestinal (GI) absorption and potential for blood-brain barrier penetration, guiding further experimental evaluation. jbcpm.comnih.gov

Table 3: Example of In Silico Predicted Properties for Drug-Likeness Assessment (Based on General Heterocyclic Compounds)
PropertyTypical Acceptable Range (Lipinski's Rule)Significance
Molecular Weight≤ 500 g/molInfluences absorption and distribution.
logP (Lipophilicity)≤ 5Affects solubility and membrane permeability.
Hydrogen Bond Donors≤ 5Impacts binding and solubility.
Hydrogen Bond Acceptors≤ 10Impacts binding and solubility.
Bioavailability ScoreTypically > 0.5 for promising candidatesOverall likelihood of being an effective oral drug. jbcpm.com

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Methyl 2h Indazol 5 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(2-Methyl-2H-indazol-5-yl)ethanol, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule.

Ethanol (B145695) Protons: A doublet for the methyl group (CH₃) adjacent to the chiral center, a quartet for the methine proton (CH), and a broad singlet for the hydroxyl proton (-OH) which can exchange with deuterium oxide.

Indazole Protons: A singlet for the N-methyl group (N-CH₃) and distinct signals in the aromatic region for the protons on the indazole ring. The substitution pattern on the benzene (B151609) ring of the indazole would lead to a specific splitting pattern, likely consisting of doublets and a doublet of doublets.

Coupling Constants (J): The coupling between adjacent protons would provide information on the connectivity of the atoms. For instance, the quartet and doublet of the ethanol side chain would exhibit the same coupling constant.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom.

Ethanol Carbons: Signals for the methyl carbon and the methine carbon, with the latter being shifted downfield due to the attached oxygen atom.

Indazole Carbons: Signals for the N-methyl carbon and the carbons of the bicyclic indazole ring system. The chemical shifts would be influenced by the nitrogen atoms and the substitution pattern.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This allows for the calculation of the molecular formula with high accuracy, confirming the elemental composition of C₁₀H₁₂N₂O.

Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would generate characteristic fragment ions. Expected fragmentation could include the loss of a methyl group, a water molecule, or cleavage of the bond between the ethanol side chain and the indazole ring, providing further structural confirmation. The presence of the indazole ring would likely lead to characteristic fragment ions for that moiety.

Purity Assessment: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to assess the purity of the compound. The presence of a single major peak in the chromatogram with the correct mass spectrum would indicate a high degree of purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following absorption bands would be anticipated:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)~3200-3600 (broad)
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-3000
C=N and C=C stretch (indazole ring)~1450-1650
C-O stretch (alcohol)~1000-1260
C-N stretch~1000-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the indazole ring. The spectrum would be expected to show absorption maxima (λ_max) characteristic of the 2-methyl-2H-indazole chromophore. The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if the compound is chiral and crystallizes as a single enantiomer or a racemate.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the hydroxyl group), π-π stacking interactions between the indazole rings of adjacent molecules, and other van der Waals forces that dictate the crystal packing. This information is crucial for understanding the solid-state properties of the compound.

Application of Combined Analytical Techniques in Structural Confirmation

The unequivocal structural confirmation of this compound would rely on the synergistic use of all the aforementioned analytical techniques.

Initial Identification: NMR and MS would provide the primary evidence for the molecular structure and formula.

Functional Group Confirmation: IR spectroscopy would confirm the presence of key functional groups like the hydroxyl and the indazole ring.

Electronic Structure: UV-Vis spectroscopy would characterize the conjugated system.

Definitive 3D Structure: X-ray crystallography would provide the ultimate proof of the structure in the solid state, including its conformation and intermolecular interactions.

By combining the data from these different techniques, a complete and unambiguous picture of the chemical identity, purity, and structure of this compound can be established. Each technique provides a unique piece of the puzzle, and their collective interpretation allows for a comprehensive and scientifically rigorous characterization.

Future Research Directions

Exploration of Novel Synthetic Methodologies for Complex Indazole Architectures

The synthesis of indazole derivatives has been a subject of intense interest, driven by the diverse biological activities these compounds exhibit. nih.gov Historically, methods have included metal-promoted or metal-free intramolecular C–N bond formations. nih.gov However, the future of indazole synthesis lies in the development of more efficient, atom-economical, and versatile strategies to build complex molecular architectures.

Modern synthetic organic chemistry is providing new tools that can be applied to create diverse indazole libraries. rsc.org Key areas for future exploration include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the indazole core or its precursors offers a more streamlined approach to creating new derivatives. researchgate.net Techniques like rhodium(III)-catalyzed C-H activation for synthesizing 3-acylated-2H-indazoles represent a significant advancement. nih.gov Future work should focus on expanding the scope of these reactions to allow for the introduction of a wider array of functional groups at various positions on the indazole ring system.

Photoredox Catalysis: Visible-light mediated reactions provide mild and highly selective methods for bond formation. researchgate.net Exploring photoredox catalysis for the synthesis of complex indazoles could lead to novel structures that are difficult to access through traditional thermal methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to multi-step indazole syntheses could accelerate the production of compound libraries for high-throughput screening.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are powerful tools for rapidly generating molecular diversity. nih.gov Developing novel MCRs for the one-pot synthesis of highly substituted indazoles would be a significant contribution to medicinal chemistry. nih.gov

These advanced synthetic methods will be crucial for moving beyond simple structures and exploring the vast chemical space of indazole derivatives. rsc.org

Synthetic MethodologyPotential Advantages for Indazole Synthesis
C-H Activation Fewer synthetic steps, direct functionalization of the core scaffold. researchgate.net
Photoredox Catalysis Mild reaction conditions, high selectivity, access to unique reactivity. researchgate.net
Flow Chemistry Improved safety, scalability, and process control.
Multicomponent Reactions Rapid generation of complex molecules, high atom economy. nih.gov

Deepening Mechanistic Understanding of Indazole-Target Interactions

While many indazole derivatives are known to be kinase inhibitors, a detailed understanding of how they interact with their biological targets at a molecular level is often lacking. nih.gov Future research must focus on elucidating the precise mechanisms of action to enable rational drug design.

Key areas for investigation include:

Structural Biology: High-resolution crystal structures of indazole derivatives in complex with their target proteins are invaluable. These structures reveal specific binding modes, key hydrogen bonds, and hydrophobic interactions, as seen in studies of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Chemical Proteomics: This approach can be used to identify the full spectrum of protein targets for a given indazole compound within a cell or organism, helping to uncover novel mechanisms of action and potential off-target effects.

A deeper mechanistic understanding will allow for the design of more selective and potent drugs, minimizing side effects and improving therapeutic outcomes. mdpi.com

Development of Advanced Computational Models for Indazole Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. springernature.comnih.gov For indazole-based drug design, future efforts should be directed towards creating more sophisticated and predictive computational models.

Promising future directions include:

Machine Learning and AI: Machine learning models can be trained on existing data to predict the biological activity of novel indazole compounds. mdpi.com These models can screen vast virtual libraries to identify promising candidates for synthesis and testing, significantly speeding up the hit-identification process. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of an indazole derivative within the binding site of its target protein over time. researchgate.net This provides insights into the stability of the interaction and can help to predict resistance mutations.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. springernature.com Developing robust QSAR models for different classes of indazole inhibitors can guide the optimization of lead compounds. springernature.com For example, a QSAR study on azole-based inhibitors helped to identify key molecular descriptors for their activity. mdpi.com

Fragment-Based Drug Design (FBDD): Computational approaches are integral to FBDD, where small molecular fragments are identified and then grown or linked to create a potent drug candidate. nih.gov This has been successfully applied to discover indazole-based inhibitors for targets like Aurora kinases. nih.gov

The integration of these advanced computational techniques will enable a more rational and efficient exploration of the chemical space of indazole derivatives. drugtargetreview.com

Computational TechniqueApplication in Indazole Drug Design
Machine Learning/AI Virtual screening of large compound libraries, prediction of drug-target interactions. mdpi.com
Molecular Dynamics Simulating protein-ligand stability, understanding binding kinetics. researchgate.net
QSAR Predicting activity of new derivatives, guiding lead optimization. springernature.com
Fragment-Based Design Identifying novel starting points for inhibitor design. nih.gov

Integration of Multidisciplinary Approaches for Enhanced Drug Discovery

The future of drug discovery lies in the seamless integration of multiple disciplines. nih.gov The development of novel indazole-based therapeutics will require close collaboration between chemists, biologists, pharmacologists, and computational scientists. nih.gov

A successful integrated approach would involve an iterative cycle:

Computational Design: Advanced computational models predict novel indazole structures with high potential activity against a specific biological target. nih.gov

Chemical Synthesis: Synthetic chemists use advanced methodologies to efficiently synthesize the prioritized compounds. nih.gov

Biological Evaluation: The synthesized compounds are tested in a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacological properties.

Mechanistic & Structural Studies: The most promising compounds are subjected to detailed mechanistic and structural studies to understand how they interact with their target.

Data-Driven Refinement: The data from these studies is then fed back into the computational models, refining their predictive power and starting the cycle anew.

This multidisciplinary, feedback-driven approach ensures that research efforts are focused and efficient, maximizing the chances of discovering the next generation of innovative indazole-based medicines. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Methyl-2H-indazol-5-yl)ethanol in laboratory settings?

Methodological Answer:

  • Storage: Store in a dry, ventilated, locked area in corrosion-resistant containers, protected from light and moisture .
  • PPE: Use nitrile gloves, chemical-resistant lab coats, safety goggles, and face shields. Avoid inhalation of dust or vapors using fume hoods .
  • Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels. Contaminated clothing must be washed thoroughly before reuse .

Q. What synthetic routes are commonly employed for the preparation of this compound at the laboratory scale?

Methodological Answer:

  • Nucleophilic Substitution: React 2-methyl-2H-indazole derivatives with ethylene oxide or epoxide analogs under basic conditions (e.g., KOH/EtOH) .

  • Catalyzed Coupling: Use Fe₃O4@FU nanoparticles as reusable catalysts in ethanol reflux conditions for imidazole-related syntheses (adaptable for indazole systems) .

  • Example Procedure:

    Starting MaterialCatalyst/SolventYieldReference
    2-Methylindazole derivativeTriethylamine/Toluene86.4%
    Indazole intermediateFe₃O4@FU NPs/Ethanol31% (optimizable)

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

  • X-ray Crystallography: Refine single-crystal data using SHELXL (rigid-body refinement for anisotropic displacement parameters) .
  • Spectroscopy:
    • NMR: Compare experimental ¹H/¹³C shifts with computed spectra (e.g., using PubChem data for analogous indazole alcohols) .
    • HRMS: Validate molecular mass (e.g., ESI-TOF for exact mass matching) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in crystallographic data during the structural elucidation of this compound derivatives?

Methodological Answer:

  • Software Tools: Use SHELXPRO for macromolecular refinement or WinGX for small-molecule data integration .
  • Validation Metrics: Cross-check R-factors (<5%), mean C–C bond distances (target: 0.002 Å), and ADPs using checkCIF .
  • Case Study: For ethanol solvates (e.g., ), resolve hydrogen bonding ambiguities via difference Fourier maps and riding H-atom models .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) for regioselective ethanol functionalization .
  • Solvent Effects: Compare polar aprotic (DMF) vs. protic (ethanol) solvents to stabilize intermediates .
  • Reaction Monitoring: Use TLC (hexanes/EtOAc 1:3) or in-situ FTIR to track indazole ring functionalization .

Q. What methodological approaches are recommended for analyzing the electronic environment of the indazole ring in this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis:
    • ¹H-¹H COSY: Identify coupling between indazole C5-H and ethanol -OH protons .
    • NOESY: Detect spatial proximity of methyl groups to aromatic protons .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-311+G*) to predict electrostatic potential maps and compare with experimental IR/Raman data .

Q. How do researchers address potential isomerization or tautomerism in this compound during structural analysis?

Methodological Answer:

  • Dynamic NMR: Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., indazole ↔ 1H-indazole) .
  • X-ray Refinement: Use SHELXL’s PART instruction to model disorder in methyl or hydroxyl groups .
  • Control Experiments: Synthesize isotopic analogs (e.g., deuterated ethanol) to quench kinetic isomerization .

Data Contradiction Analysis

Example: Conflicting crystallographic bond lengths (e.g., C–O in ethanol moiety) may arise from:

  • Thermal Motion: Refine anisotropic displacement parameters (ADPs) with SHELXL’s SIMU/DELU restraints .
  • Solvent Effects: Compare data from different solvates (e.g., methanol vs. ethanol recrystallization) .

Key Resources

  • Crystallography Software: SHELX suite , WinGX
  • Spectroscopic Databases: PubChem , NIST WebBook
  • Safety Guidelines: OSHA-compliant protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.